molecular formula C18H18N2O4 B6260125 3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid CAS No. 904807-21-2

3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid

Cat. No. B6260125
CAS RN: 904807-21-2
M. Wt: 326.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid”, also known as Compound A, is a chemical compound with the molecular formula C18H18N2O4 . It has a molecular weight of 326.35 . This compound has gained great interest in various fields of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O4/c21-16(9-10-17(22)23)20-15-8-4-7-14(11-15)18(24)19-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,24)(H,20,21)(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.35 . The IUPAC name for this compound is 4-{3-[(benzylamino)carbonyl]anilino}-4-oxobutanoic acid . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid involves the reaction of benzyl isocyanate with 3-aminobenzoic acid to form N-benzyl-3-aminobenzamide. This intermediate is then reacted with 3-aminopropionic acid to form the final product.", "Starting Materials": [ "Benzyl isocyanate", "3-aminobenzoic acid", "3-aminopropionic acid" ], "Reaction": [ "Step 1: Benzyl isocyanate is reacted with 3-aminobenzoic acid in the presence of a suitable solvent and a catalyst to form N-benzyl-3-aminobenzamide.", "Step 2: N-benzyl-3-aminobenzamide is then reacted with 3-aminopropionic acid in the presence of a suitable solvent and a catalyst to form 3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid.", "Step 3: The final product is purified using standard techniques such as recrystallization or column chromatography." ] }

CAS RN

904807-21-2

Product Name

3-{[3-(benzylcarbamoyl)phenyl]carbamoyl}propanoic acid

Molecular Formula

C18H18N2O4

Molecular Weight

326.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.